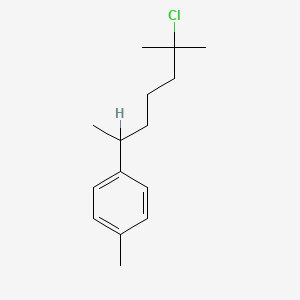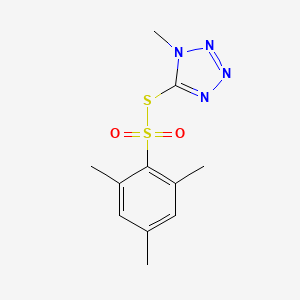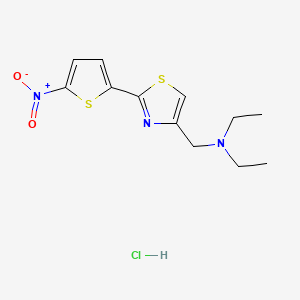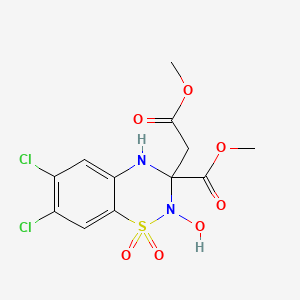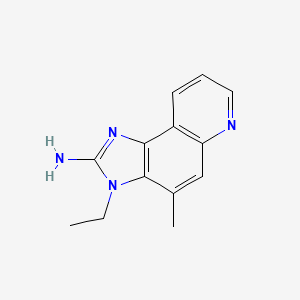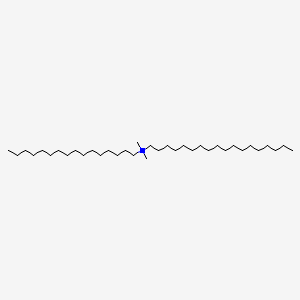![molecular formula C14H12N2O3S2 B12803634 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide CAS No. 84965-50-4](/img/structure/B12803634.png)
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[87002,7011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide typically involves multi-step organic reactions. The starting materials often include precursors with similar structural motifs, which undergo cyclization, oxidation, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques, such as chromatography and crystallization, are crucial to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetracyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the tetracyclic ring system .
科学研究应用
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms and stereochemistry.
Biology: Its unique structure and functional groups make it a valuable probe for investigating biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetics are essential to understand its biological effects .
相似化合物的比较
Similar Compounds
- 16,16-dimethyl-17-oxa-12,14-dithia-2,9-diazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3,5,7,9,11(15)-hexaene-13-thione : This compound shares a similar tetracyclic structure but differs in the presence of a thione group instead of a dioxide .
- 14,15-dimethyl-8lambda6,17-dithia-12,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11,13-hexaene 8,8-dioxide : This compound has a similar core structure but varies in the position and number of functional groups .
Uniqueness
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide stands out due to its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within the tetracyclic framework.
属性
CAS 编号 |
84965-50-4 |
|---|---|
分子式 |
C14H12N2O3S2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide |
InChI |
InChI=1S/C14H12N2O3S2/c1-8-10-7-20-13-9-5-3-4-6-11(9)16(2)21(17,18)14(13)12(10)19-15-8/h3-6H,7H2,1-2H3 |
InChI 键 |
UKDKVFGZBAFNRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=C1CSC3=C2S(=O)(=O)N(C4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


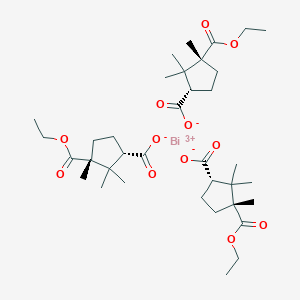
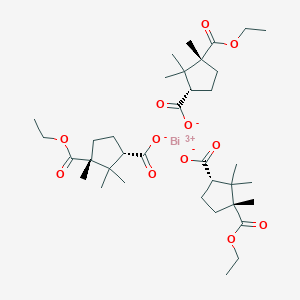
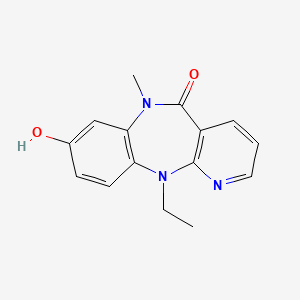


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
